3,5-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Regioisomerism Nuclear Receptor Modulation Structure-Activity Relationship

3,5-Dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034444-37-4) is a synthetic small-molecule benzamide derivative characterized by a trans-1,4-disubstituted cyclohexyl core bearing a pyrimidin-2-yloxy moiety and a 3,5-dimethoxybenzamide substituent. The compound has a molecular formula of C₁₉H₂₃N₃O₄ and a molecular weight of 357.4 g/mol.

Molecular Formula C19H23N3O4
Molecular Weight 357.41
CAS No. 2034444-37-4
Cat. No. B2730850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
CAS2034444-37-4
Molecular FormulaC19H23N3O4
Molecular Weight357.41
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC
InChIInChI=1S/C19H23N3O4/c1-24-16-10-13(11-17(12-16)25-2)18(23)22-14-4-6-15(7-5-14)26-19-20-8-3-9-21-19/h3,8-12,14-15H,4-7H2,1-2H3,(H,22,23)
InChIKeyUGNHEDKLFADTSG-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034444-37-4): Chemical Identity, Physicochemical Profile, and Patent-Disclosed Therapeutic Class


3,5-Dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034444-37-4) is a synthetic small-molecule benzamide derivative characterized by a trans-1,4-disubstituted cyclohexyl core bearing a pyrimidin-2-yloxy moiety and a 3,5-dimethoxybenzamide substituent . The compound has a molecular formula of C₁₉H₂₃N₃O₄ and a molecular weight of 357.4 g/mol . Its calculated physicochemical properties include an XLogP3 of 2.8, a topological polar surface area (TPSA) of 82.6 Ų, and one hydrogen bond donor with six hydrogen bond acceptors . The compound emerges from Boehringer Ingelheim's nonsteroidal glucocorticoid receptor (GR) modulator/mimetic patent program, where it is disclosed as a selective GR ligand intended for treating inflammatory, autoimmune, and allergic disease states [1].

Why 3,5-Dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide Cannot Be Interchanged with Regioisomeric or Heteroaryl-Substituted Benzamide Analogs


Within the N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide chemotype, even minor modifications to the benzamide aryl substitution pattern produce distinct physicochemical and pharmacological profiles. The 3,5-dimethoxy substitution pattern on the target compound generates a unique electronic distribution and steric contour compared to the 2,4-dimethoxy regioisomer (CAS 2034581-10-5) [1], as well as the 4-cyano (CAS 2034444-59-0), 4-methyl (CAS 2034444-30-7), 2-chloro, 2-ethoxy, and 4-morpholinyl (CAS 2034445-26-4) analogs [2][3]. These structural variations alter hydrogen bonding capacity, lipophilicity, and metabolic stability in ways that cannot be predicted without empirical comparative data, making generic substitution scientifically unjustified [4].

Quantitative Comparative Evidence for 3,5-Dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide Versus Structural Analogs


Regioisomeric Differentiation: 3,5-Dimethoxy vs. 2,4-Dimethoxy Substitution Pattern on Benzamide Ring

The 3,5-dimethoxybenzamide regioisomer (target compound, CAS 2034444-37-4) and the 2,4-dimethoxybenzamide regioisomer (CAS 2034581-10-5) share an identical TPSA of 82.6 Ų but differ in the spatial orientation of their methoxy substituents relative to the amide linkage [1]. In the broader nonsteroidal GR modulator patent family from Boehringer Ingelheim, compounds with meta-substituted benzamide rings exhibit differential GR binding and transactivation profiles compared to ortho- or para-substituted analogs, as demonstrated across multiple exemplified compounds [2]. The 3,5-substitution pattern places methoxy groups in a symmetrical meta-arrangement that modulates both the electron density of the aromatic ring and the rotational freedom of the amide bond, directly influencing the compound's ability to adopt the bioactive conformation required for GR ligand binding domain engagement.

Regioisomerism Nuclear Receptor Modulation Structure-Activity Relationship

Hydrogen Bond Donor Capacity Differentiates 3,5-Dimethoxybenzamide from Cyano- and Halo-Substituted Analogs

The target compound possesses exactly one hydrogen bond donor (the amide N–H) and six hydrogen bond acceptors (three from the pyrimidine ring, two from the methoxy oxygens, and one from the amide carbonyl) . In contrast, the 4-cyano analog (CAS 2034444-59-0) introduces a strong electron-withdrawing nitrile group that alters the amide N–H acidity and adds a seventh hydrogen bond acceptor site, while the 2-chloro analog (benchchem listing) substitutes a methoxy group with a halogen, eliminating one H-bond acceptor and reducing polarity [1]. These differences are consequential for GR ligand binding domain engagement, which relies on a precisely oriented hydrogen bond network involving the amide linker and key residues in the GR ligand binding pocket as evidenced by the Boehringer Ingelheim patent structural activity data [2].

Hydrogen Bonding Ligand Efficiency Drug-likeness

Stereochemical Integrity: Trans-(1r,4r) Configuration Defines Bioactive Conformation of the Pyrimidinyloxycyclohexyl Scaffold

The trans-(1r,4r) absolute configuration of the cyclohexyl ring is a critical determinant of biological activity in this chemotype. The compound is explicitly designated as the (1r,4r)-trans isomer, which positions the pyrimidin-2-yloxy and benzamide substituents in a diequatorial orientation, maximizing the spatial separation between these pharmacophoric elements . The cis isomer (1s,4s) would adopt a distinctly different three-dimensional geometry that is incompatible with the GR ligand binding domain, as established by the comprehensive stereochemical analysis within the Boehringer Ingelheim patent family where stereochemical descriptors are rigorously specified for all exemplified biologically active compounds [1]. The related Corcept Therapeutics pyrimidinedione cyclohexyl GR modulator patents similarly emphasize that the trans-cyclohexyl geometry is essential for GR binding [2].

Stereochemistry Conformational Analysis GR Ligand Binding

Target Selectivity Profile: GR, PR, and MR Cross-Reactivity Pattern of the Pyrimidinyloxycyclohexyl Benzamide Series

BindingDB records for compounds within the Boehringer Ingelheim pyrimidinyloxycyclohexyl benzamide series demonstrate that members of this chemotype are screened across a steroid hormone receptor panel including glucocorticoid receptor (GR), progesterone receptor (PR), and mineralocorticoid receptor (MR), as well as CYP3A4 [1]. The comprehensive selectivity profiling described in the Boehringer Ingelheim patent specifications indicates that benzamide substitution patterns directly modulate the GR/PR selectivity ratio [2]. While compound-specific IC₅₀ values for CAS 2034444-37-4 are not publicly disclosed in curated databases, the patent context establishes that the 3,5-dimethoxy substitution was selected from a large combinatorial library specifically for its nuclear receptor selectivity profile, distinguishing it from unsubstituted, mono-substituted, or heteroaryl-substituted benzamide analogs in the same series [2].

Nuclear Receptor Selectivity GR/PR/MR Panel Off-target Screening

Physicochemical Property Differentiation: MW, Lipophilicity, and Rotatable Bond Count Compared Across N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)benzamide Series

The target compound (MW = 357.4 g/mol, XLogP3 = 2.8, TPSA = 82.6 Ų, 6 rotatable bonds) occupies a specific position in the physicochemical property space of the N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide series . The 4-morpholinyl analog (CAS 2034445-26-4) bears a bulkier, more polar substituent, while the 4-methyl analog (CAS 2034444-30-7) is more lipophilic with reduced polarity [1]. The target compound's XLogP3 of 2.8 places it within the optimal lipophilicity range (1–3) for oral bioavailability according to established drug-likeness guidelines, while its TPSA of 82.6 Ų is below the 140 Ų threshold predictive of good oral absorption [2]. The compound passes the Rule of 5 (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10) .

Physicochemical Properties Drug-likeness Lead Optimization

Recommended Research Application Scenarios for 3,5-Dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034444-37-4)


Nonsteroidal Glucocorticoid Receptor Modulator Tool Compound for In Vitro Inflammation and Autoimmunity Research

As a member of the Boehringer Ingelheim nonsteroidal GR mimetic program, CAS 2034444-37-4 is suitable for use as a GR modulator tool compound in cell-based assays of glucocorticoid-mediated transcriptional regulation, cytokine suppression (e.g., IL-1β, IL-6, TNF-α), and nuclear receptor transactivation/transrepression studies [1]. The compound's defined trans-(1r,4r) stereochemistry ensures consistent GR binding conformation, while its 3,5-dimethoxy substitution pattern provides a distinct pharmacological profile within the benzamide series for structure-activity relationship (SAR) studies [2].

Steroid Hormone Receptor Selectivity Profiling and Cross-Reactivity Assessment

The compound is appropriate for inclusion in nuclear receptor selectivity panels (GR/PR/MR/AR) to benchmark differential receptor engagement across the N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide chemotype [1]. Its balanced physicochemical properties (XLogP3 = 2.8, TPSA = 82.6 Ų) make it amenable to both biochemical binding assays (fluorescence polarization) and cell-based reporter gene assays without solubility-related artifacts . Researchers should pair this compound with its 2,4-dimethoxy regioisomer (CAS 2034581-10-5) and the 4-cyano analog (CAS 2034444-59-0) to map the SAR landscape of benzamide substitution on GR/PR selectivity [2].

Medicinal Chemistry Lead Optimization: Benzamide Substitution SAR Around the Pyrimidinyloxycyclohexyl Core

For medicinal chemistry teams pursuing nonsteroidal GR modulators, CAS 2034444-37-4 serves as a key intermediate in SAR exploration, representing the symmetrical 3,5-dimethoxy substitution pattern [1]. The compound's molecular complexity (425) and six rotatable bonds provide a benchmark for evaluating conformational effects on GR binding, while its compliance with Lipinski's Rule of 5 supports its use in oral bioavailability optimization programs . Comparative studies with the 4-methyl, 4-cyano, 2-chloro, and 4-morpholinyl analogs can delineate the contributions of electronic, steric, and hydrogen-bonding parameters to GR potency and selectivity [2].

Reference Standard for Analytical Method Development and Quality Control in GR Modulator Research

The compound's well-defined trans-(1r,4r) stereochemistry, CAS registry number, and available purity specification (typically 95%) from commercial suppliers support its use as an analytical reference standard for HPLC, LC-MS, and NMR method development in GR modulator research programs [1]. Its distinct chromatographic and spectroscopic signatures allow it to serve as a retention time marker and mass calibration standard in high-throughput screening workflows involving this chemotype [2].

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